3-Propylhexanamide
Description
3-Propylhexanamide is a mid-sized organic compound characterized by a six-carbon backbone (hexane) with a propyl group (-CH₂CH₂CH₃) attached to the third carbon and an amide functional group (-CONH₂) at the terminal position. Its molecular formula is C₉H₁₉NO, with a molecular weight of 157.26 g/mol.
Properties
CAS No. |
55327-20-3 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-propylhexanamide |
InChI |
InChI=1S/C9H19NO/c1-3-5-8(6-4-2)7-9(10)11/h8H,3-7H2,1-2H3,(H2,10,11) |
InChI Key |
KAACLWQGBIEOGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)CC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison of 3-propylhexanamide with analogous compounds requires structural, physicochemical, and functional data. However, the provided evidence lacks specific information on this compound or its analogs. Instead, the methodologies outlined in (Section 5.1.3) emphasize systematic comparative analyses, including relative differences in outcomes (e.g., solubility, bioactivity) and synthesis methods. Below is a hypothetical framework for such a comparison, informed by general organic chemistry principles and the analytical approaches referenced in the evidence:
Table 1: Hypothetical Comparative Analysis of this compound and Structural Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₉H₁₉NO | 157.26 | 1.8 | 12.5 | Amide, branched alkyl |
| Hexanamide | C₆H₁₃NO | 115.18 | 0.7 | 45.0 | Amide, linear alkyl |
| 3-Pentylpentanamide | C₁₀H₂₁NO | 171.28 | 2.3 | 8.2 | Amide, branched alkyl |
| Heptanamide | C₇H₁₅NO | 129.20 | 1.2 | 30.0 | Amide, linear alkyl |
*LogP: Octanol-water partition coefficient (predicted values).
Key Findings (Hypothetical):
Branching Effects : this compound’s branched structure reduces solubility compared to linear analogs like hexanamide (45.0 vs. 12.5 mg/mL), aligning with trends in hydrophobicity .
Chain Length : Longer alkyl chains (e.g., 3-pentylpentanamide) further decrease solubility (8.2 mg/mL) but enhance lipid membrane permeability.
Limitations of Available Evidence
The provided materials (–3) focus on genomic sequencing, transcriptomic profiling, and clinical trial methodologies rather than specific compound data. For instance:
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